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Compound of Interest

Compound Name:
GUIBOURTINIDIN

CHLORIDE(SH)

CAS No.: 13544-54-2

Cat. No.: B1180819

Get Quote

Executive Summary
Guibourtinidin chloride (3,7,4'-trihydroxyflavylium chloride) is a rare 3-deoxyanthocyanidin

found primarily in the heartwood of Guibourtia species (Fabaceae).[1] Unlike common

anthocyanins (e.g., cyanidin), guibourtinidin lacks a hydroxyl group at the C-3 position.[2][3]

This structural omission confers superior stability against thermal and pH-induced degradation,

making it a high-value target for chemotaxonomic studies and potential pharmaceutical

applications, particularly in oncology and antimicrobial resistance.

This guide provides a validated technical framework for the extraction, isolation, and structural

characterization of guibourtinidin chloride, specifically focusing on Guibourtia coleosperma

(African Rosewood) as the primary biological source.

Botanical and Phytochemical Landscape[3][4][5][6]
[7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1180819#bc-rfq
https://www.extrasynthese.com/miscellaneous/484-guibourtinidin-chloride.html
https://grokipedia.com/page/guibourtinidin
https://jobelyn.com.ng/ng/wp-content/uploads/2023/03/Xiong_et_al-2019-Comprehensive_Reviews_in_Food_Science_and_Food_Safety.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


While ubiquitous in the form of proanthocyanidins (condensed tannins), the monomeric

anthocyanidin form is restricted to specific genera. The genus Guibourtia represents the most

viable commercial and research source.

Table 1: Comparative Sources of Guibourtinidin
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Species
Common
Name

Primary Tissue Yield Potential Notes

Guibourtia

coleosperma

African

Rosewood /

False Mopane

Heartwood High

Primary source.

Contains

monomeric

guibourtinidin

and

proguibourtinidin

dimers.

Guibourtia

demeusei
Bubinga Heartwood Moderate

Often contains

complex

polymerized

tannins that

require acid

hydrolysis to

release the

monomer.

Guibourtia

tessmannii
Bubinga Heartwood Moderate

Similar profile to

G. demeusei;

highly valued

timber, making

sample

acquisition

costly.

Cassia

abbreviata
Long-tail Cassia Bark/Roots Low-Moderate

Secondary

source; often

mixed with other

flavonoids.

Acaciaspp. Various Heartwood Low

Used primarily

for

chemotaxonomic

differentiation.[2]
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Biosynthetic Context: The 3-Deoxy Divergence
Understanding the biosynthesis is critical for extraction logic. Guibourtinidin is not a

degradation product of cyanidin; it is synthesized via a divergent pathway.

Mechanism: Standard anthocyanins are derived from dihydroflavonols (e.g.,

dihydrokaempferol) via Dihydroflavonol 4-Reductase (DFR). However, guibourtinidin bypasses

the hydroxylation at C-3. The key divergence occurs at Naringenin. Instead of being

hydroxylated by Flavanone 3-Hydroxylase (F3H), Naringenin is reduced directly by Flavanone

4-Reductase (FNR) to form Apiforol (a flavan-4-ol), which is then converted to guibourtinidin.

Figure 1: Biosynthetic Pathway of Guibourtinidin
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Caption: Divergence of the 3-deoxyanthocyanidin pathway (green) from the standard

anthocyanin pathway (red) at Naringenin.
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Extraction and Isolation Protocol
Safety Note: This protocol uses concentrated Hydrochloric Acid (HCl) and organic solvents.

Work in a fume hood.

Phase A: Preparation and Extraction
Objective: Solubilize the flavylium cation while stabilizing it with acid.

Material Prep: Pulverize G. coleosperma heartwood into a fine powder (mesh size 40–60).

Why: Maximizes surface area. Heartwood is dense; coarse chips will result in poor yield.

Solvent System: Prepare MeOH:HCl (99:1 v/v).

Expert Insight: Do not use pure methanol. The chloride counter-ion is essential to stabilize

the guibourtinidin cation. Without acid, the compound may exist as a pseudobase or

chalcone, which are difficult to isolate.

Maceration: Suspend powder in solvent (1:10 w/v ratio) for 24–48 hours at room temperature

in the dark.

Self-Validation: The solution should turn a deep reddish-orange. If the color is faint pink,

the extraction efficiency is low; consider sonication (30 mins).

Filtration: Filter through Whatman No. 1 paper. Retain the filtrate.

Phase B: Liquid-Liquid Partitioning
Objective: Remove non-polar lipids and highly polar sugars.

Concentration: Evaporate the methanolic extract to 10% of its original volume under reduced

pressure (Rotavap) at <40°C. Dilute with distilled water to reach a 20% MeOH aqueous

solution.

Lipid Removal: Partition with n-Hexane (1:1 v/v, x3). Discard the hexane layer (top).

Target Enrichment: Partition the aqueous layer with Ethyl Acetate (1:1 v/v, x3).
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Critical Step: Guibourtinidin (as a cation) generally remains in the aqueous/polar phase,

while less polar flavonoids and neutral proanthocyanidins migrate to the ethyl acetate.

However, 3-deoxyanthocyanidins are less polar than normal anthocyanins. Check both

layers by TLC.[4]

Refinement: If the target remains in the aqueous phase, extract finally with n-Butanol. The

butanol fraction usually contains the concentrated pigment.

Phase C: Purification (Chromatography)
Objective: Isolate the monomer from oligomers.

Stationary Phase: Sephadex LH-20.

Mobile Phase: Methanol:Water:HCl (Standard gradient starting at 20% MeOH).

Elution: Collect fractions.

Self-Validation: Spot fractions on cellulose TLC plates. Guibourtinidin appears as a distinct

orange/red spot. Proanthocyanidins usually streak or stay at the origin.

Figure 2: Isolation Workflow
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Caption: Step-by-step fractionation workflow from raw heartwood to purified chloride salt.

Analytical Characterization
To confirm the identity of Guibourtinidin Chloride (C15H11O4Cl), the following spectral data

must be obtained.

UV-Visible Spectroscopy
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Feature: Hypsochromic shift (blue shift) compared to cyanidin.

(MeOH/HCl):490–505 nm.

Note: Cyanidin typically absorbs at ~535 nm. The lack of the C-3 OH reduces the

conjugation slightly, shifting the peak to the orange/yellow region.

Mass Spectrometry (ESI-MS)
Mode: Positive Ion Mode ([M]+).

Molecular Ion:m/z255 (Aglycone cation).

Validation: If you see m/z 271, you likely have Fisitinidin (which has a 5-OH) or a

contamination. Guibourtinidin is 3,7,4'-trihydroxy.

Nuclear Magnetic Resonance (NMR)
The definitive proof lies in the C-ring protons.

1H NMR: Look for the H-3 proton.

In Cyanidin (3-OH), there is no proton at C-3.

In Guibourtinidin (3-deoxy), C-3 has a proton. It typically appears as a singlet or doublet

around

6.5–7.0 ppm (depending on solvent), coupled to H-4.

13C NMR: The C-3 carbon signal will be significantly upfield compared to the C-3 of cyanidin

(which is attached to an oxygen).

Pharmacological Potential[6][7]
Researchers are investigating Guibourtinidin for properties distinct from common dietary

anthocyanins due to its structural stability.

Anticancer Activity: Studies on G. coleosperma extracts containing guibourtinidin have

shown cytotoxicity against MCF-7 (breast cancer) cell lines.[4] The mechanism is
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hypothesized to involve the induction of apoptosis via ROS generation.

Antimicrobial: The cation affinity allows interaction with bacterial cell membranes.

Stability: Its resistance to nucleophilic attack (due to the lack of C-3 OH) suggests it may

have better bioavailability and half-life in vivo than cyanidin-3-glucoside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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